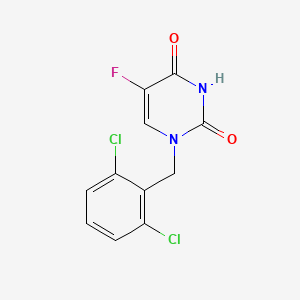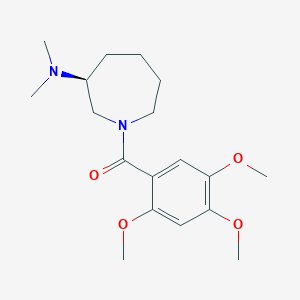![molecular formula C15H11N5O3S B5555612 1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a useful research compound. Its molecular formula is C15H11N5O3S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.05826040 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthetic Methodologies : A study by Androsov et al. (2010) outlined a convenient approach towards synthesizing 2- and 3-aminobenzo[b]thiophenes using a similar compound via the Willgerodt–Kindler route. This methodology underscores the compound's utility in simplifying the synthesis of pharmacologically significant heterocycles (Androsov et al., 2010).
Reactivity and Functionalization : Androsov and Neckers (2007) demonstrated the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, showcasing its potential for ring-opening reactions to produce thioketene intermediates. This reactivity is crucial for synthesizing N-substituted indole-2-thiols and demonstrates the compound's versatility in organic synthesis (Androsov & Neckers, 2007).
Biological and Pharmaceutical Applications
Anticandidal and Anticholinesterase Activities : Kaplancıklı et al. (2014) and Mohsen et al. (2014) synthesized derivatives of the compound, demonstrating potent anticandidal agents with weak cytotoxicities and significant anticholinesterase activities. These findings highlight the compound's potential in developing treatments for fungal infections and neurodegenerative diseases, respectively (Kaplancıklı et al., 2014; Mohsen et al., 2014).
Antimicrobial and Antituberculosis : Chitra et al. (2011) and Abdel-Wahab et al. (2011) reported on the synthesis of 3-heteroarylthioquinoline derivatives and imidazole-based heterocycles, respectively, with significant in vitro antituberculosis, antimicrobial, and antioxidant activities. These derivatives show promise in addressing resistant microbial strains and oxidative stress-related diseases (Chitra et al., 2011; Abdel-Wahab et al., 2011).
Material Science and Sensing Applications
- Luminescent Metal–Organic Frameworks (MOFs) : Wu et al. (2017) developed luminescent MOFs using a derivative as a functional ligand. These MOFs demonstrated fast detection for nitrobenzene compounds and sensitivity towards Cr2O7^2- in aqueous phases, highlighting their potential as sensitive fluorescent sensors for environmental monitoring and safety applications (Wu et al., 2017).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-14(11-6-8-13(9-7-11)20(22)23)10-24-15-16-17-18-19(15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGICJSOJXUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5555530.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)
![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide](/img/structure/B5555575.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)



![6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5555614.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
